
2H-Pyran-2-one, 4-methyl-6-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, 4-methyl-6-pentyl- is a heterocyclic organic compound with the molecular formula C11H16O2. It is a derivative of 2H-pyran-2-one, featuring a methyl group at the 4-position and a pentyl group at the 6-position.
Vorbereitungsmethoden
The synthesis of 2H-Pyran-2-one, 4-methyl-6-pentyl- can be achieved through several methods. One common synthetic route involves the reaction of 4-methyl-2H-pyran-2-one with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2H-Pyran-2-one, 4-methyl-6-pentyl- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and specific oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-one, 4-methyl-6-pentyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential in developing new pharmaceuticals due to its bioactive properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-one, 4-methyl-6-pentyl- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes . The compound’s molecular structure allows it to bind to specific proteins, leading to the inhibition of their function and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
2H-Pyran-2-one, 4-methyl-6-pentyl- can be compared with other similar compounds, such as:
6-Pentyl-2H-pyran-2-one: This compound lacks the methyl group at the 4-position, which may affect its chemical reactivity and biological activity.
4-Methyl-2H-pyran-2-one: This compound lacks the pentyl group at the 6-position, resulting in different physical and chemical properties.
2H-Pyran-2-one: The parent compound without any substituents, which serves as a basic building block for various derivatives.
The uniqueness of 2H-Pyran-2-one, 4-methyl-6-pentyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
55510-47-9 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
4-methyl-6-pentylpyran-2-one |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-10-7-9(2)8-11(12)13-10/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
GBYBTBXDHBXDMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=CC(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


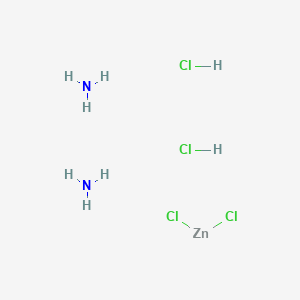
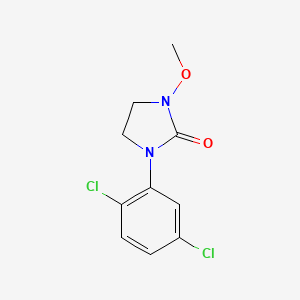
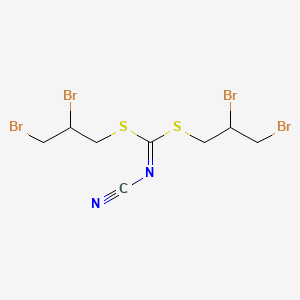
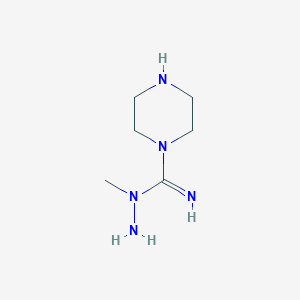
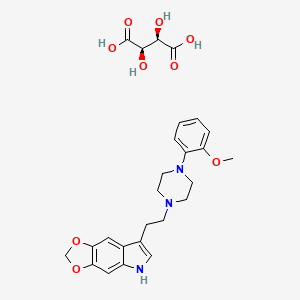
![1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one](/img/structure/B13814929.png)
![(1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13814931.png)
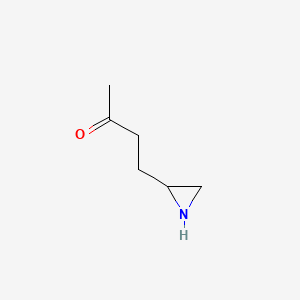

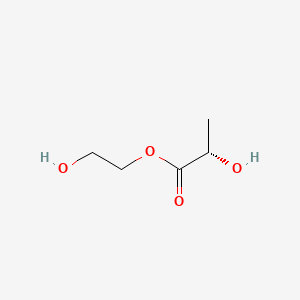

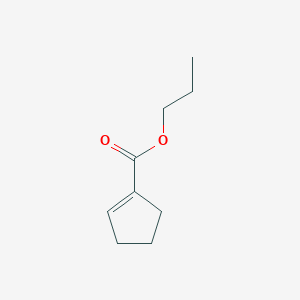
![7-ethylbenzo[c]acridine](/img/structure/B13814959.png)
![(2S,3S,4S,5R)-6-[[(8R,9S,13S,14S,16S,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13814966.png)
